molecular formula C20H21N3O2 B7015725 N-(3-carbamoyl-5-methylphenyl)-1-phenyl-2-azabicyclo[2.1.1]hexane-2-carboxamide

N-(3-carbamoyl-5-methylphenyl)-1-phenyl-2-azabicyclo[2.1.1]hexane-2-carboxamide

Cat. No.: B7015725
M. Wt: 335.4 g/mol
InChI Key: ULLPGIPVUDTJEN-UHFFFAOYSA-N
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Description

N-(3-carbamoyl-5-methylphenyl)-1-phenyl-2-azabicyclo[2.1.1]hexane-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique bicyclic structure, which includes a phenyl group and a carbamoyl group, making it an interesting subject for research in organic chemistry and pharmacology.

Properties

IUPAC Name

N-(3-carbamoyl-5-methylphenyl)-1-phenyl-2-azabicyclo[2.1.1]hexane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-13-7-15(18(21)24)9-17(8-13)22-19(25)23-12-14-10-20(23,11-14)16-5-3-2-4-6-16/h2-9,14H,10-12H2,1H3,(H2,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLPGIPVUDTJEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)N2CC3CC2(C3)C4=CC=CC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamoyl-5-methylphenyl)-1-phenyl-2-azabicyclo[2.1.1]hexane-2-carboxamide typically involves multi-step organic reactions. One common method includes the coupling of a phenyl group with a bicyclic amine under controlled conditions. The reaction conditions often require the use of catalysts to facilitate the formation of the desired product. For instance, nickel-catalyzed coupling reactions have been employed to achieve high selectivity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would likely include steps such as purification and crystallization to ensure the compound’s purity and consistency. The use of advanced catalytic systems and optimized reaction conditions is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoyl-5-methylphenyl)-1-phenyl-2-azabicyclo[2.1.1]hexane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(3-carbamoyl-5-methylphenyl)-1-phenyl-2-azabicyclo[2.1.1]hexane-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(3-carbamoyl-5-methylphenyl)-1-phenyl-2-azabicyclo[2.1.1]hexane-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-carbamoyl-5-methylphenyl)-1-phenyl-2-azabicyclo[211]hexane-2-carboxamide stands out due to its bicyclic structure and the presence of both carbamoyl and phenyl groups

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